molecular formula C19H20N2O3 B12733326 4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 91119-68-5

4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12733326
CAS No.: 91119-68-5
M. Wt: 324.4 g/mol
InChI Key: LRINIVNCACVLLH-XSFVSMFZSA-N
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Description

4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique benzoxazinone structure, which is known for its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate benzoxazinone precursor with an ethyl-substituted imine. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide (DMF), to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazinone ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-2-methoxyphenol: Shares a similar ethyl and methoxy substitution pattern but lacks the benzoxazinone structure.

    2,6-Diamino-3,5-dicyano-4-ethyl-4H-thiopyran: Contains an ethyl group and a heterocyclic ring but differs in its overall structure and functional groups.

Uniqueness

4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazinone core, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91119-68-5

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

4-ethyl-6-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C19H20N2O3/c1-3-21-17-11-16(9-10-18(17)23-13-19(21)22)14(2)20-24-12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3/b20-14+

InChI Key

LRINIVNCACVLLH-XSFVSMFZSA-N

Isomeric SMILES

CCN1C(=O)COC2=C1C=C(C=C2)/C(=N/OCC3=CC=CC=C3)/C

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C(=NOCC3=CC=CC=C3)C

Origin of Product

United States

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